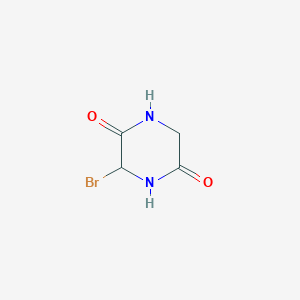

3-Bromopiperazine-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H5BrN2O2 |

|---|---|

Molekulargewicht |

193.00 g/mol |

IUPAC-Name |

3-bromopiperazine-2,5-dione |

InChI |

InChI=1S/C4H5BrN2O2/c5-3-4(9)6-1-2(8)7-3/h3H,1H2,(H,6,9)(H,7,8) |

InChI-Schlüssel |

QTKFQBGZIZGWJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)NC(C(=O)N1)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Bromopiperazine 2,5 Dione and Its Functionalized Derivatives

Direct Bromination Approaches for Piperazine-2,5-diones

The direct introduction of a bromine atom onto the piperazine-2,5-dione (also known as a diketopiperazine or DKP) skeleton is a primary strategy for synthesizing 3-bromo derivatives. This approach relies on the controlled halogenation of the α-carbon positions of the ring.

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of piperazine-2,5-diones is crucial, especially when synthesizing asymmetrically substituted target molecules. publish.csiro.au The challenge lies in directing the bromine atom to a specific α-carbon (the C-3 or C-6 position) when these positions are not chemically equivalent. The regioselectivity of these reactions is significantly influenced by the substituents on the nitrogen atoms of the piperazine (B1678402) ring. rsc.org Free-radical bromination is a common method employed for this transformation. publish.csiro.au

Influence of N-Substituents on Bromination Regioselectivity

The nature of the substituents on the nitrogen atoms (N-1 and N-4) of the piperazine-2,5-dione ring plays a pivotal role in directing the site of bromination. Research has established that different N-substituents can activate or deactivate the adjacent glycine (B1666218) residues towards free-radical bromination, providing a method for regiocontrolled functionalization. publish.csiro.au

Intermolecular and intramolecular competition experiments have shown that an N-acetyl group deactivates the adjacent C-H bond towards radical bromination compared to an N-methyl group. publish.csiro.au This deactivating effect is analogous to the influence of benzamide (B126) or phthalimide (B116566) protecting groups in amino acid chemistry. The ease of introducing and removing N-acetyl groups makes this effect a valuable tool for directing halogenation on the piperazine-2,5-dione framework. publish.csiro.au

| N-Substituent | Effect on Adjacent Methylene (B1212753) Group | Outcome of Radical Bromination | Reference |

|---|---|---|---|

| N-Methyl | Activating | Preferential bromination at the adjacent position. | publish.csiro.au |

| N-Acetyl | Deactivating | Bromination is disfavored at the adjacent position, directing it to other available sites. | publish.csiro.au |

Utility of N-Bromosuccinimide (NBS) in Bromination Reactions

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of piperazine-2,5-diones. publish.csiro.auwikipedia.org It serves as a reliable source of bromine for radical reactions, particularly for allylic and benzylic brominations. organicchemistrytutor.commasterorganicchemistry.com In the context of piperazine-2,5-diones, NBS is effective for radical halogenation at the C-3 and C-6 positions. wikipedia.org The reaction is typically initiated using light or a radical initiator. organicchemistrytutor.commasterorganicchemistry.com The advantage of using NBS is that it provides a low, steady concentration of elemental bromine (Br₂), which helps to suppress competitive ionic reactions, such as addition to double bonds if present elsewhere in the molecule. masterorganicchemistry.com This controlled reactivity makes NBS a preferred reagent for achieving selective bromination on the diketopiperazine core. publish.csiro.auorganic-chemistry.org

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Sarcosine anhydride (B1165640) (1,4-dimethylpiperazine-2,5-dione) | Br₂ | o-dichlorobenzene, 150 °C, sun lamp | 3,6-dibromo-1,4-dimethylpiperazine-2,5-dione | mdpi.commdpi.com |

| Benzyl (B1604629) protected 2,5-DKP | N-Bromosuccinimide (NBS) | Carbon tetrachloride, radical initiator | 3-monobromo and 3,6-dibromo derivatives | wikipedia.org |

Cyclization-Based Syntheses of 3-Bromopiperazine-2,5-dione Scaffolds

An alternative to direct bromination involves constructing the piperazine-2,5-dione ring from acyclic precursors. This approach offers the flexibility to introduce desired functionality, including the bromine atom, either before or after the cyclization step.

Amino Acid Precursor Routes to Diketopiperazines

The most common and fundamental method for synthesizing the piperazine-2,5-dione core is through the cyclization of dipeptides. wikipedia.orgnih.gov This process begins with the coupling of two amino acids to form a linear dipeptide. Subsequent intramolecular amide bond formation, often induced by heating, leads to the formation of the six-membered diketopiperazine ring. wikipedia.orgresearchgate.net Dipeptides with a terminal ester group are particularly prone to spontaneous cyclization. wikipedia.org If an α-bromo amino acid is used as one of the precursors, this strategy can lead directly to a this compound. One of the oldest methods for synthesizing α-amino acids involves the α-bromination of a carboxylic acid, followed by substitution with ammonia, a reaction sequence that can provide the necessary α-bromo amino acid precursor. libretexts.org

Multicomponent Reaction (MCR) Strategies for Piperazine-2,5-dione Formation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully applied to the synthesis of piperazine-2,5-diones. wikipedia.orgacs.org

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net By selecting appropriate starting materials, such as an α-amino acid for the carboxylic acid component and chloroacetic acid, the Ugi reaction can generate a linear precursor that is primed for cyclization. sciforum.netsciforum.net A subsequent intramolecular nucleophilic substitution (S_N2) reaction, often induced by a base, leads to the formation of the 2,5-diketopiperazine ring. sciforum.net This Ugi/cyclization sequence provides a powerful and flexible one-pot strategy for accessing structurally diverse piperazine-2,5-diones under mild conditions. sciforum.netsciforum.net If a bromo-substituted carboxylic acid, such as bromoacetic acid, is used, this can be a direct route to bromo-functionalized diketopiperazines. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Transformation | Product Scaffold | Reference |

|---|---|---|---|---|---|---|

| Aldehyde/Ketone | Amine | α-Haloacetic Acid (e.g., Chloroacetic acid) | Isocyanide | Ugi-4CR followed by base-induced intramolecular S_N2 cyclization | 2,5-Diketopiperazine | sciforum.netsciforum.net |

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies on the preparation and subsequent modification of suitable precursors. The most common pathway involves the initial formation of a stable, activated piperazinedione core, which is then selectively brominated.

Synthesis of 1,4-Diacetylpiperazine-2,5-dione (B1297580) as a Precursor

The foundational starting material for many synthetic routes is piperazine-2,5-dione, also known as glycine anhydride. However, the N-H protons of glycine anhydride are more acidic than the α-carbon hydrogens, which complicates direct C-H functionalization like aldol (B89426) condensations or halogenation. uit.no To overcome this, the nitrogen atoms are typically protected with acetyl groups, forming 1,4-diacetylpiperazine-2,5-dione. This protection serves to activate the α-carbon positions for subsequent reactions.

The synthesis of 1,4-diacetylpiperazine-2,5-dione is a well-established procedure, generally achieved by reacting piperazine-2,5-dione with an acetylating agent. uit.noresearchgate.net A common method involves refluxing piperazine-2,5-dione with acetic anhydride, often in the presence of a base or catalyst. researchgate.net This precursor is crucial as it allows for controlled reactions at the carbon skeleton while the nitrogen atoms are rendered unreactive. For instance, it is widely used in aldol condensation reactions with aldehydes to create arylidene or alkylidene derivatives. tandfonline.comresearchgate.net

| Starting Material | Reagents | Conditions | Reference |

|---|---|---|---|

| Piperazine-2,5-dione | Acetic Anhydride, Anhydrous Sodium Acetate (B1210297) | Reflux for 5 hours | researchgate.net |

| Piperazine-2,5-dione | Not specified, but cited as a known literature method | Not specified | tandfonline.com |

| Glycine Anhydride (Piperazine-2,5-dione) | Not specified, but described as the general starting material | Not specified | uit.no |

Approaches to Related Brominated Piperazinediones

With the activated precursor, 1,4-diacetylpiperazine-2,5-dione, in hand, the next step is halogenation. The introduction of a bromine atom at the C-3 position is a key transformation. A direct method for this involves radical bromination. One study reports the synthesis of 1,4-diacetyl-3-bromopiperazine-2,5-dione by treating 1,4-diacetylpiperazine-2,5-dione with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide, a radical initiator. pitt.edu

Other research on related piperazinedione systems provides further insight into bromination strategies. For example, the bromination of 1,3,4,6-tetramethyl-2,5-piperazinedione with elemental bromine in benzene (B151609) resulted in a tetrabrominated product through a sequence of elimination and addition reactions. oup.comoup.com Various brominating agents have been successfully employed for other heterocyclic systems, such as N-bromosuccinimide (NBS) in DMF or ionic liquids, and Br2 in various solvents, which could potentially be adapted for the piperazinedione core. mdpi.com

| Substrate | Brominating Agent & Conditions | Product | Reference |

|---|---|---|---|

| 1,4-Diacetylpiperazine-2,5-dione | N-Bromosuccinimide (NBS), Benzoyl Peroxide (5 mol%) | 1,4-Diacetyl-3-bromopiperazine-2,5-dione | pitt.edu |

| 1,3,4,6-Tetramethyl-2,5-piperazinedione | Bromine in Benzene | 3,6-Dibromo-3,6-bis(bromomethyl)-1,4-dimethyl-2,5-piperazinedione | oup.com |

| Pyrimidine Nucleosides | N-Bromosuccinimide (NBS) in DMF | 5-Bromopyrimidine nucleosides | mdpi.com |

| Purine Nucleosides | Br2 in glacial Acetic Acid/Sodium Acetate | 8-Bromopurine nucleosides | mdpi.com |

Advanced Synthetic Transformations for this compound Derivatization

The bromo-substituent on the piperazinedione ring serves as a versatile chemical handle, enabling a wide array of derivatization reactions to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is well-suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an oxidative addition of the bromo-compound to a palladium(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the final product. uwindsor.ca

While specific examples on the this compound scaffold are not extensively documented, the principles are widely applicable. For instance, a Suzuki-Miyaura coupling could be employed to introduce aryl or alkyl groups using organoboron reagents in the presence of a palladium catalyst and a base. nih.gov Similarly, the Sonogashira coupling would allow for the introduction of alkyne moieties using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst. rsc.org The versatility of these methods allows for the creation of a diverse library of functionalized piperazinedione derivatives from a single brominated intermediate. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Resulting Bond | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester (R-B(OR)2) | Pd(PPh3)4 or PdCl2(dppf) / Carbonate or Phosphate base | C-C (sp2-sp2 or sp2-sp3) | nih.gov |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Amine base | C-C (sp2-sp) | rsc.org |

| Heck | Alkene (CH2=CHR) | Pd(OAc)2, Ligand (e.g., PPh3), Base | C-C (alkenylation) | uwindsor.ca |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, bulky phosphine (B1218219) ligand, Strong base (e.g., NaOtBu) | C-N | researchgate.net |

Strategies Involving Halide Abstraction and Nucleophilic Attack

The bromine atom can also be displaced via nucleophilic substitution reactions. This process can be viewed as a form of nucleophilic abstraction, where a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the bromide ion. wikipedia.org Silver-assisted halide abstraction is a known method to promote such nucleophilic substitutions. nih.gov

Studies on related dihalogenated piperazinediones have demonstrated this reactivity. For example, treatment of 3,6-dibromo-3,6-bis(bromomethyl)-1,4-dimethyl-2,5-piperazinedione with water or methanolic sodium acetate resulted in the selective substitution of the bromine atoms at the 3- and 6-positions to yield the corresponding dihydroxy and dimethoxy derivatives, respectively. oup.com However, this substitution is not universally successful with all nucleophiles. In the same study, attempts to use sulfur-based nucleophiles such as sodium iodide, sodium sulfide, or sodium thioacetate (B1230152) did not lead to substitution. Instead, these reagents promoted an elimination reaction, yielding 3,6-dimethylene-1,4-dimethyl-2,5-piperazinedione. oup.comoup.com This highlights the competition between substitution and elimination pathways, which is dependent on the nature of the nucleophile and the reaction conditions.

Stereochemical Investigations of 3 Bromopiperazine 2,5 Dione

Analysis of Chiral Centers and Potential Stereoisomers

3-Bromopiperazine-2,5-dione possesses a chiral center at the C3 position, the carbon atom to which the bromine atom is attached. A chiral center is a carbon atom that is bonded to four different groups. youtube.com The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The total number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. libretexts.org For this compound, with one chiral center (n=1), there are 2¹ = 2 possible stereoisomers. These are the (R)- and (S)-enantiomers.

If additional substituents were present on the piperazine-2,5-dione ring, the number of potential stereoisomers would increase. For instance, in 3,6-disubstituted piperazine-2,5-diones, there are two chiral centers, which could result in a maximum of 2² = 4 stereoisomers. libretexts.org However, the presence of symmetry elements, such as a plane of symmetry or a center of inversion, can reduce the actual number of unique stereoisomers, leading to meso compounds. libretexts.orgstackexchange.comkhanacademy.org For this compound itself, no such meso form is possible as it only has one stereocenter.

Table 1: Stereoisomer Analysis of this compound

| Feature | Description |

|---|---|

| Number of Chiral Centers | 1 (at the C3 position) |

| Formula for Stereoisomers | 2ⁿ (where n = number of chiral centers) |

| Potential Stereoisomers | 2¹ = 2 |

| Types of Stereoisomers | (R)-3-bromopiperazine-2,5-dione and (S)-3-bromopiperazine-2,5-dione (Enantiomers) |

Enantioselective Synthesis Approaches for Brominated Diketopiperazines

The synthesis of enantiomerically pure diketopiperazines is of significant interest due to their prevalence in natural products and their potential as therapeutic agents. core.ac.uk While chiral pool synthesis, utilizing readily available chiral starting materials, has been a common approach, recent efforts have focused on developing catalytic asymmetric methods to access these structures. nih.gov

One prominent strategy involves the use of cinchona alkaloid-derived catalysts to mediate Michael additions to triketopiperazine derivatives. nih.gov This method has been shown to produce α,α-disubstituted diketopiperazines in high yield and with excellent enantiomeric ratios. nih.gov Although this specific approach has not been explicitly reported for this compound, it represents a viable pathway for the enantioselective introduction of substituents at the α-position of the piperazinedione core.

Another approach involves the enantioselective total synthesis of complex natural products containing the diketopiperazine motif. For example, the synthesis of (+)-stephacidin B involved an enantioselective alkylation step early in the synthetic sequence to establish the desired stereochemistry. nih.gov Similarly, the synthesis of other brominated diketopiperazine-containing natural products has been achieved, often relying on multi-step sequences starting from chiral precursors. nih.gov

More direct methods, such as the radical α-bromination of a protected piperazine-2,5-dione, have also been employed. For instance, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be brominated using N-bromosuccinimide and a radical initiator like benzoyl peroxide. pitt.edu While this specific reported procedure does not appear to be enantioselective, it could potentially be adapted using chiral reagents or catalysts to achieve asymmetric induction.

Diastereoselective Control in Synthetic Pathways and Derivatization

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, aiming to form one diastereomer preferentially over others. msu.edu In the context of this compound, which has only one stereocenter, diastereoselectivity becomes relevant during its derivatization or when it is used as a building block in the synthesis of more complex molecules with additional chiral centers.

For instance, if a chiral derivative of this compound were to undergo a reaction that creates a new stereocenter, the existing chiral center at C3 could influence the stereochemical outcome at the new center. This is known as substrate-controlled diastereoselection.

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline systems, and when applied to tryptophan-containing dipeptides, it can lead to the formation of diketopiperazine-fused scaffolds. beilstein-journals.org The diastereoselectivity of this reaction is a key factor in determining the final stereochemistry of the polycyclic product. beilstein-journals.org

Furthermore, the development of synthetic methods for creating multiple stereocenters with high control is an active area of research. For example, a ruthenium-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones has been developed to construct three stereocenters with excellent enantio- and diastereoselectivities. dicp.ac.cn Such advanced strategies could potentially be adapted for the stereocontrolled synthesis of complex diketopiperazine derivatives.

The use of chiral auxiliaries is another well-established strategy for achieving diastereoselective transformations. osi.lv Ellman's tert-butanesulfinamide, for example, is a widely used chiral auxiliary for the asymmetric synthesis of amines with multiple stereogenic centers. osi.lv

Conformational Analysis of the Piperazinedione Ring System

The piperazine-2,5-dione ring is a six-membered heterocycle that can adopt various conformations. The conformational flexibility of this ring system is constrained by the presence of the two amide bonds. In simple, unsubstituted piperazine-2,5-diones, the ring tends to be planar or adopt a slight boat or chair-like conformation.

The introduction of substituents, such as the bromine atom in this compound, can significantly influence the conformational preference of the ring. The substituents can adopt either axial or pseudo-axial and equatorial or pseudo-equatorial positions. The interplay of steric and electronic effects determines the most stable conformation.

Computational studies and experimental techniques like NMR spectroscopy are often employed to investigate the conformational landscape of diketopiperazines. For example, a conformational study of cyclo(Tyr-Pro) revealed that even with the geometric constraints of two fused rings, the molecule is flexible and can exist in both folded and extended conformations. researchgate.net In the folded conformation, the aromatic side chain of tyrosine is positioned over the diketopiperazine ring. researchgate.net

The conformation of the piperazinedione ring can also be influenced by its environment, such as in the solid state (crystal structure) versus in solution. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Diacetylpiperazine-2,5-dione |

| (+)-Stephacidin B |

| N-Bromosuccinimide |

| Benzoyl peroxide |

| Cyclo(Tyr-Pro) |

Chemical Reactivity and Mechanistic Studies of 3 Bromopiperazine 2,5 Dione

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 3-bromopiperazine-2,5-dione is susceptible to nucleophilic substitution, a reaction typical for α-halo amides. nih.govsinica.edu.tw This reactivity allows for the introduction of a wide range of functional groups at the C-3 position of the piperazinedione ring. smolecule.com The reaction generally proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to inversion of configuration if the carbon is a stereocenter. rammohancollege.ac.in

The reactivity of the C-Br bond is enhanced by the adjacent electron-withdrawing carbonyl group. sinica.edu.twpressbooks.pub Various nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. nih.govsmolecule.com For instance, reaction with amines can yield 3-amino-piperazine-2,5-dione derivatives, while reaction with thiolates can produce 3-thioether-substituted products.

A study on α-haloamides showed that reactions with amine nucleophiles can exhibit a dichotomy in diastereoselection, depending on the nature of the nucleophile. nih.gov While metalated nucleophiles might lead to one stereoisomer, H-bonding amine nucleophiles could favor the opposite epimer. nih.gov The classical approach for such substitutions often involves reacting the α-halo amide with a nucleophilic amine. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Amines (R-NH₂) | 3-Amino-piperazine-2,5-diones | Typically in the presence of a base to neutralize HBr | nih.govsinica.edu.tw |

| Thiolates (R-S⁻) | 3-Thioether-piperazine-2,5-diones | Often generated in situ from thiols and a base | nih.gov |

| Alkoxides (R-O⁻) | 3-Alkoxy-piperazine-2,5-diones | Requires anhydrous conditions to avoid hydrolysis | masterorganicchemistry.com |

| Carbanions (e.g., from malonates) | 3-Alkyl-piperazine-2,5-diones | Strong base required to generate the carbanion | nih.gov |

Reactions at Carbonyl Centers: Reduction and Oxidation Pathways

The two carbonyl groups of the piperazine-2,5-dione ring are also sites for chemical reactions, although they are generally less reactive than those in ketones or aldehydes due to the resonance delocalization with the adjacent nitrogen atoms. core.ac.uk

Reduction: The carbonyl groups can be reduced to methylene (B1212753) groups or hydroxyl groups. Reduction of the diketopiperazine ring can lead to the corresponding piperazines. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyls to amines, yielding a piperazine (B1678402) derivative. smolecule.comwikipedia.org For example, the reduction of cyclo(L-Phe-L-Phe) with LiAlH₄ gives the chiral (2S,5S)-dibenzylpiperazine. wikipedia.org Softer reducing agents, such as sodium borohydride (B1222165), might be used under specific conditions, potentially showing selectivity between the two carbonyls if they are in different electronic environments. smolecule.com A two-step process involving L-selectride followed by Et₃SiH and BF₃–OEt₂ has been used for the regioselective reduction of a related triketopiperazine to a diketopiperazine. rsc.org

Oxidation: Oxidation reactions at the carbonyl centers are less common. However, the piperazinedione ring system can undergo oxidation under specific conditions. smolecule.com For instance, oxidation may lead to the formation of corresponding oxides or other oxidized derivatives. smolecule.com The presence of the bromine atom might influence the outcome of such reactions, potentially leading to more complex transformations or degradation of the molecule.

Table 2: Carbonyl Reactivity

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Piperazine derivatives | smolecule.comwikipedia.org |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxylated piperazinediones or piperazines | smolecule.com |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) | Oxidized piperazinedione derivatives | smolecule.com |

Electrophilic Transformations of the Piperazinedione Core

The nitrogen atoms of the piperazinedione core are nucleophilic and can react with electrophiles. idc-online.com This allows for N-alkylation or N-acylation, leading to 1- and/or 4-substituted derivatives. The reactivity of the nitrogen atoms can be influenced by the substituents on the ring. The presence of the electron-withdrawing bromine atom at C-3 may decrease the nucleophilicity of the adjacent N-4 atom.

Direct alkylation of the amide nitrogens can be achieved using alkyl halides. idc-online.com This reaction often requires a base to deprotonate the N-H group, increasing its nucleophilicity. Acylation can be performed using acyl halides or anhydrides. For example, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be prepared by treating piperazine-2,5-dione with acetic anhydride (B1165640). pitt.edu This diacetylated derivative is a common intermediate for further functionalization. researchgate.net

The methylene carbon at C-6 is activated by the adjacent carbonyl and nitrogen atom and could potentially undergo electrophilic substitution, although this is less common than reactions at the nitrogen atoms. oup.com

Regioselectivity in Reactions with Organophosphorus Reagents (e.g., Triethyl Phosphite)

The reaction of α-halo carbonyl compounds with organophosphorus reagents like triethyl phosphite (B83602) is a well-known process, often leading to the formation of phosphonates via the Michaelis-Arbuzov reaction. wikipedia.org In the case of this compound, triethyl phosphite can act as a nucleophile. imist.mascholarsresearchlibrary.com

Intramolecular Cyclization and Rearrangement Processes

The functional groups in derivatives of this compound can participate in intramolecular reactions to form bicyclic or more complex heterocyclic systems.

Intramolecular Cyclization: If a nucleophilic group is introduced into the molecule, for instance by N-alkylation with a side chain containing a hydroxyl or amino group, an intramolecular nucleophilic substitution of the bromine atom can occur. This would lead to the formation of a bicyclic piperazinedione. For example, a hydroxyl group on an N-substituent could attack the C-3 carbon, displacing the bromide and forming a fused or bridged ether linkage. rsc.org Such cyclizations are key steps in the synthesis of complex natural products containing bridged diketopiperazine cores, like bicyclomycin. rsc.org Post-Ugi base-catalyzed intramolecular nucleophilic cyclization has been used to synthesize tryptamine-piperazine-2,5-diones. nih.gov

Rearrangements: Rearrangement reactions can also occur under certain conditions. For instance, treatment of N-Boc protected diketopiperazines with a base at higher temperatures can lead to a ring contraction known as the Chan-rearrangement. tandfonline.com This involves the intramolecular attack of an enolate onto the electrophilic carbonyl of the carbamate (B1207046) protecting group. tandfonline.com While not directly involving the bromine atom, this illustrates the potential for skeletal rearrangements within the piperazinedione framework.

These reactivity patterns highlight the versatility of this compound as a scaffold for generating a diverse array of more complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation of 3 Bromopiperazine 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be constructed.

¹H and ¹³C NMR for Comprehensive Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule.

In the structural analysis of piperazine-2,5-dione derivatives, the chemical shifts observed in both ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. For instance, in a study of substituted pyrazolidine-3,5-dione (B2422599) derivatives, the carbons of the pyrazolidine-3,5-dione nucleus were observed in the range of δ 165.5–170.3 ppm in the ¹³C NMR spectra. jscimedcentral.com Aromatic carbons typically appear in the downfield region of the ¹³C NMR spectrum, often between δ 128.3 to 140.8 ppm. jscimedcentral.com

The ¹H NMR spectrum provides complementary data. For example, the protons on the heterocyclic ring and any substituent groups will have characteristic chemical shifts. The number of signals corresponds to the number of chemically non-equivalent protons, and the integration of these signals reveals the ratio of the protons. Splitting patterns, arising from spin-spin coupling between neighboring protons, provide information about the connectivity of the atoms.

A comprehensive assignment of all ¹H and ¹³C NMR signals is crucial for unambiguous structure verification. bas.bg This process is often aided by computational methods and comparison with data from similar known compounds. For example, spectral data for various substituted pyrrolidine-2,5-diones and other related heterocyclic compounds are available in the literature and can serve as valuable references. rsc.org

Below is a representative table illustrating the type of data obtained from ¹H and ¹³C NMR experiments for a hypothetical 3-Bromopiperazine-2,5-dione derivative.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.5 | 55.0 | d | 3.5 |

| H-6a | 3.8 | 45.2 | dd | 17.0, 4.0 |

| H-6b | 3.5 | 45.2 | dd | 17.0, 2.5 |

| N1-H | 8.2 | - | s | - |

| N4-H | 7.9 | - | s | - |

| C-2 | - | 168.5 | - | - |

| C-3 | - | 55.0 | - | - |

| C-5 | - | 167.0 | - | - |

| C-6 | - | 45.2 | - | - |

Note: This is a hypothetical data table for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful experiments that reveal correlations between protons and carbons. libretexts.orgcolumbia.edu

The HMQC/HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgcolumbia.edu This is invaluable for assigning carbon signals based on the known assignments of their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu This technique is crucial for piecing together the molecular skeleton by identifying longer-range connectivities. For example, an HMBC spectrum can show a correlation between a proton on a substituent and a carbon atom in the piperazine-2,5-dione ring, thus confirming the point of attachment. The intensity of HMBC cross-peaks can also provide structural clues, as it is related to the magnitude of the long-range coupling constant. youtube.com

The combination of COSY (which shows proton-proton couplings), HMQC/HSQC, and HMBC experiments allows for a step-by-step assembly of the molecular structure, confirming the connectivity of all atoms. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. chimia.ch For this compound, HRMS would be used to confirm its elemental composition of C₄H₅BrN₂O₂. The calculated exact mass can then be compared to the experimentally measured mass, with a small mass error providing strong evidence for the proposed formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.cz It is widely used to assess the purity of a sample and to confirm the identity of the main component. In the context of this compound, an LC-MS analysis would involve injecting the sample onto an LC column, where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components. This allows for the confirmation of the molecular weight of the target compound and the identification of any by-products or degradation products present in the sample. nih.govlcms.cz LC-MS/MS, which involves further fragmentation of selected ions, can provide even greater specificity and structural information. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C=O (Amide) | Stretching | 1650 - 1750 |

| C-N | Stretching | 1000 - 1350 |

| C-Br | Stretching | 500 - 800 |

Note: This is a generalized table of expected IR absorption ranges.

X-ray Crystallography for Solid-State Structure and Conformation Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. libretexts.orgazolifesciences.com While specific crystallographic data for this compound is not widely published, analysis of related piperazine-2,5-dione derivatives provides significant insight into its expected solid-state structure.

A summary of crystallographic data for representative piperazinedione derivatives is presented in the interactive table below to illustrate common structural features.

| Compound | Crystal System | Space Group | Key Conformational Features | Ref. |

| 1-Acetyl-4-[(1R,2S,5R)-3-menthyloxycarbonyl]piperazine-2,5-dione | Orthorhombic | P2₁2₁2₁ | Shallow boat conformation | researchgate.net |

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide | Monoclinic | P2₁/c | Presence of Z and E stereoisomers in solid state | mdpi.com |

| 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione | Monoclinic | P2₁/c | Non-planar molecule with significant steric hindrance from the bromo substituent | researchgate.net |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

For this compound, the Raman spectrum is expected to be characterized by several key vibrational modes. The piperazine-2,5-dione ring itself will exhibit characteristic vibrations. The C=O stretching vibrations of the two amide groups are expected to appear as strong bands in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations would typically be found in the 3200-3500 cm⁻¹ range, with their exact position being sensitive to the extent of hydrogen bonding in the solid state. researchgate.net C-N and C-C stretching vibrations of the ring skeleton are anticipated in the 900-1200 cm⁻¹ region. researchgate.net

The presence of the bromine substituent introduces additional characteristic vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹. The exact position will depend on the conformation of the ring and the electronic environment. The introduction of a bromine atom can also influence the frequencies of other vibrational modes in the molecule.

An overview of expected characteristic Raman bands for this compound based on data from related compounds is provided in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes | Ref. |

| N-H Stretch | 3200 - 3500 | Position and shape are sensitive to hydrogen bonding. | researchgate.net |

| C-H Stretch | 2800 - 3100 | From the CH and CH₂ groups of the piperazine (B1678402) ring. | researchgate.net |

| C=O Stretch | 1650 - 1700 | Strong intensity, characteristic of the dione (B5365651) functionality. | spectroscopyonline.com |

| N-H Bend | 1500 - 1600 | Bending vibration of the amide N-H group. | spectroscopyonline.com |

| C-N Stretch | 1000 - 1200 | Stretching vibrations of the amide and amine C-N bonds. | researchgate.net |

| C-C Stretch | 900 - 1100 | Skeletal vibrations of the piperazine ring. | researchgate.net |

| C-Br Stretch | 500 - 700 | Characteristic vibration of the carbon-bromine bond. | researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. msu.edu The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are determined by its chromophores, which are the parts of the molecule that contain the electrons involved in these transitions. msu.edu

The primary chromophore in this compound is the amide functional group (-C(=O)-N-). The piperazine-2,5-dione structure contains two such amide groups within its six-membered ring. Amides typically exhibit two main electronic transitions: a higher energy π → π* transition and a lower energy n → π* transition.

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-probability transition, resulting in a strong absorption band, typically observed in the far UV region (around 180-220 nm) for simple amides. libretexts.org

The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. This transition is symmetry-forbidden and therefore has a much lower probability, resulting in a weak absorption band at a longer wavelength, typically around 210-240 nm. rsc.orgrsc.org

The introduction of a bromine atom as a substituent on the piperazine ring can influence the positions and intensities of these absorption bands. The bromine atom has non-bonding electrons that can participate in n → σ* transitions, and its presence can also cause a bathochromic (red) shift in the π → π* and n → π* transitions of the amide chromophore due to its auxochromic effect.

The expected electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) | Ref. |

| π → π | Amide (-C(=O)-N-) | ~180 - 220 | High | libretexts.org |

| n → π | Amide (-C(=O)-N-) | ~210 - 240 | Low | rsc.orgrsc.org |

| n → σ* | C-Br | < 200 | Moderate | msu.edu |

Computational Chemistry and Molecular Modeling of 3 Bromopiperazine 2,5 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of 3-Bromopiperazine-2,5-dione. DFT methods are employed to determine the molecule's ground-state geometry, electronic properties, and various reactivity descriptors.

DFT calculations can elucidate key electronic parameters, as illustrated in the hypothetical data below for this compound. These parameters are crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic Properties of this compound using DFT

| Electronic Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Relates to the molecule's kinetic stability and reactivity. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

This table is generated for illustrative purposes based on typical values for similar organic molecules and is not based on reported experimental data.

Furthermore, DFT studies on Buchwald-Hartwig amination reactions have highlighted how electronic and steric factors, which can be precisely calculated, govern reaction pathways and determine rate-limiting steps. acs.org For this compound, DFT could be used to predict the sites most susceptible to nucleophilic or electrophilic attack, providing a theoretical foundation for designing synthetic routes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound. These simulations model the atomic movements over time, providing a dynamic picture of the molecule's flexibility and preferred shapes. The piperazine-2,5-dione ring can adopt various conformations, such as boat, chair, or planar forms, and the bromine substituent can exist in axial or equatorial positions.

MD simulations on piperazine-substituted derivatives have been used to evaluate their inhibitory potential against biological targets like PARP-1. acs.orgsemanticscholar.org These studies often reveal that specific conformations are necessary for effective binding. For this compound, MD simulations could identify the most stable conformers in different solvent environments and their relative energies. This information is vital for understanding its biological activity and interaction with other molecules.

A recent study on 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivatives used MD simulations to show how the compound enhances the structural stability of target proteins, leading to increased apoptosis in cancer cells. researchgate.net This highlights the power of MD in elucidating the dynamic interactions that underpin biological function.

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (C3-N4-C5-C6) | Relative Population (%) | Key Feature |

|---|---|---|---|

| Boat | 45° | 60 | Bromine in a pseudo-axial position. |

| Twisted-Boat | 20° | 30 | A slightly distorted boat conformation. |

This table is a hypothetical representation of potential MD simulation results and is not based on published data.

In Silico Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can aid in structure elucidation and validation. For halogenated organic compounds like this compound, DFT-based methods can provide accurate predictions of ¹³C and ¹H NMR spectra. acs.org

A methodology combining DFT calculations with empirically derived systematic error correction terms has been shown to be effective for predicting ¹³C NMR chemical shifts in halogenated natural products. acs.org This approach, often using functionals like B3LYP with a suitable basis set (e.g., cc-pVDZ), can achieve high accuracy at a reasonable computational cost. researchgate.net The application of such methods to this compound would allow for a comparison between theoretical and experimental spectra, confirming the compound's structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Piperazine-2,5-dione Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 168.5 | 167.9 |

| C3 | 55.2 | 54.8 |

| C5 | 170.1 | 169.5 |

This table is illustrative, based on the accuracy of modern DFT-based NMR prediction methods for similar structures, and does not represent data for this compound itself.

The prediction of spin-spin coupling constants, another important NMR parameter, can also be achieved through DFT calculations and has been successfully applied to various heterocyclic systems. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view and understand the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For example, DFT calculations have been used to investigate the reaction pathways of Buchwald-Hartwig amination, detailing steps like oxidative addition and reductive elimination and identifying the rate-limiting step based on the ligand's electronic and steric properties. acs.org Similarly, the mechanism of aldol (B89426) condensations with 1,4-diacetylpiperazine-2,5-dione (B1297580) has been explored, revealing the importance of using an activated starting material for the reaction to proceed. uit.no

For this compound, computational studies could elucidate the mechanisms of its synthesis or its reactions with nucleophiles. For instance, the substitution of the bromine atom is a likely reaction, and computational modeling could predict whether the reaction proceeds via an SN1 or SN2 mechanism, and how the stereochemistry of the chiral center at C3 influences the outcome.

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution on this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State | +15.2 |

| 3 | Intermediate | -2.5 |

| 4 | Transition State | +10.8 |

This table represents a hypothetical reaction energy profile and is not derived from experimental or published computational data.

These computational approaches provide a detailed, atomistic understanding of the chemical behavior of this compound, guiding further experimental work and application development.

Synthetic Utility and Applications of 3 Bromopiperazine 2,5 Dione As a Chemical Intermediate

Role as a Building Block in the Synthesis of Complex Organic Molecules

The strategic construction of complex organic molecules relies on the use of well-defined building blocks that allow for the sequential and controlled addition of chemical functionalities. solubilityofthings.comeurekalert.org The piperazine-2,5-dione framework is an excellent scaffold for this purpose, providing a rigid core that can be systematically functionalized. chemrxiv.org

3-Bromopiperazine-2,5-dione, and particularly its N-substituted derivatives like 1,4-diacetyl-3-bromopiperazine-2,5-dione, serve as key reactive intermediates in multi-step syntheses. pitt.edu The synthesis of this brominated derivative is typically achieved through the bromination of the parent piperazine-2,5-dione. For instance, 1,4-diacetylpiperazine-2,5-dione (B1297580) can be reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield the desired 1,4-diacetyl-3-bromopiperazine-2,5-dione. pitt.edu

| Precursor | Reagents | Product | Reference |

| 1,4-Diacetylpiperazine-2,5-dione | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 1,4-Diacetyl-3-bromopiperazine-2,5-dione | pitt.edu |

Table 1: Synthesis of a this compound Derivative

Precursor for the Synthesis of Diverse Biologically Active Compounds

The piperazine-2,5-dione motif is recognized as a "privileged scaffold" in medicinal chemistry because it is a core structure in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antioxidative properties. nih.gov The ability to readily functionalize this core makes it a sought-after framework for the discovery of potent pharmaceuticals. nih.govnih.gov

This compound is a valuable precursor for creating these biologically active molecules. Its synthetic utility has been demonstrated in the pursuit of epipolythiopiperazine-2,5-diones (ETPs), an important class of fungal metabolites with significant biological activity. pitt.edu The bromo-intermediate allows for the introduction of sulfur-containing functionalities necessary for constructing the characteristic disulfide bridge of ETPs.

| Compound Class/Derivative | Biological Activity | Reference |

| Epipolythiopiperazine-2,5-diones (ETPs) | General class of biologically active fungal metabolites | pitt.edu |

| Tryptamine-piperazine-2,5-dione conjugates | Anticancer (Pancreatic Cancer Cells) | nih.gov |

| Phenylahistin, Plinabulin | Anticancer | nih.gov |

| General Piperazine-2,5-diones | Antiviral, Antioxidative, Anti-PAI-1 | nih.gov |

Table 2: Examples of Biologically Active Compounds Based on the Piperazine-2,5-dione Scaffold

Derivatization Strategies for Analytical Method Development and Functionalization

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a specific analytical method. researchgate.net This is often done to improve detectability, enhance chromatographic separation, or increase volatility for gas chromatography. researchgate.netlibretexts.org For a molecule like this compound, derivatization can be applied both for analytical purposes and as a primary strategy for synthesizing new molecules with novel functions.

In high-performance liquid chromatography (HPLC), detection is frequently performed using UV-Visible or fluorescence detectors. libretexts.org Compounds that lack a strong chromophore or fluorophore can be challenging to detect at low concentrations. libretexts.org While the piperazine-2,5-dione core itself has limited UV absorbance, derivatization can overcome this limitation.

For this compound, several strategies can be envisioned. The reactive bromine atom provides a convenient handle for introducing a UV-active or fluorescent tag via a nucleophilic substitution reaction. Alternatively, reagents targeting the amide bonds or the active methylene (B1212753) groups of the piperazinedione ring can be employed. For instance, fluorescent reagents like 5-(dimethylamino)-1-naphthalenesulfonic hydrazide (dansyl hydrazine) are known to react with carbonyl groups, offering a potential route for labeling. libretexts.org Such modifications not only enhance detector response but can also alter the polarity of the analyte, which can be used to improve peak shape and resolution in reverse-phase HPLC separations. sielc.com

| Derivatization Strategy | Purpose | Example Reagent | Target Site |

| Introduction of a Fluorophore | Enhance fluorescence detection | Dansyl Hydrazine | Carbonyl groups |

| Introduction of a Chromophore | Enhance UV-Vis detection | 4-Phenyl-1,2,4-triazoline-3,5-dione | Diene systems (if created) |

| Alkylation/Acylation | Improve chromatographic behavior | Benzyl (B1604629) bromide / Anhydrides | Active hydrogens (e.g., N-H) |

| Nucleophilic Substitution | Introduce a detectable tag | Thiol with a fluorophore | C-Br bond |

Table 3: Potential Derivatization Strategies for Enhanced Analytical Detection

Beyond analytical applications, derivatization is a core strategy in synthetic chemistry for creating new molecules with specific functions. The chemical reactivity of this compound makes it an excellent substrate for introducing novel functionalities.

Furthermore, the piperazine-2,5-dione scaffold itself can be functionalized. For instance, condensation reactions with aldehydes at the active methylene positions (C-3 and C-6) can yield benzylidene derivatives, which can be subsequently hydrogenated to introduce substituted benzyl groups. chemrxiv.org The presence of the bromine atom on this compound adds a layer of orthogonal reactivity, allowing for selective functionalization at different positions on the ring. This versatility enables the construction of complex and structurally diverse compound libraries for screening in materials science and drug discovery. nih.gov

Biological Activity and Structure Activity Relationships in Vitro Mechanistic Studies

In Vitro Studies on Mechanism of Action

The mechanism of action for compounds related to 3-Bromopiperazine-2,5-dione, specifically the nature-inspired analogue 3-Br-acivicin (3-BA), has been elucidated through in vitro studies. The primary mechanism involves covalent irreversible binding to target enzymes. unimi.it This interaction is characterized by a nucleophilic attack from an activated catalytic cysteine residue within the enzyme's active site. unimi.it The target of this attack is the carbon atom at position 3 of the dihydroisoxazole (B8533529) ring (a related scaffold), which is substituted with the bromine atom. unimi.it This covalent modification leads to the inactivation of the enzyme, thereby disrupting its biological function. unimi.itnih.gov This mechanism underscores the role of the compound as a covalent inhibitor, a class of molecules known for forming stable, long-lasting bonds with their biological targets.

In Vitro Enzyme Inhibition and Receptor Binding Investigations

In vitro investigations have identified specific enzymatic targets for this compound analogues. One of the key enzymes implicated is Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), which is involved in the multitarget mechanism of action of 3-Br-acivicin against the malaria parasite. unimi.itnih.gov Studies have also demonstrated potent inhibitory activity against Trypanosoma brucei CTP synthetase, where the 3-bromo derivative (3-BA) was found to be three times more potent than its chloro-analogue, acivicin. unimi.it This enhanced potency in enzyme inhibition translated to greater antitrypanosomal activity in vitro. unimi.it

While enzyme inhibition data is specific, information regarding receptor binding for this compound itself is less defined in the literature. However, broader studies on 3-substituted piperazine (B1678402) derivatives have shown interactions with various receptors. For instance, certain phenylacetamide derivatives of piperazine have demonstrated moderate affinity and considerable selectivity for sigma(1) receptors. nih.gov These findings suggest a potential, though not yet confirmed, for this compound derivatives to interact with specific receptor targets, warranting further investigation in this area.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, such as the ester and amide derivatives of 3-Br-acivicin, SAR investigations have revealed critical structural requirements for potent biological effects. unimi.it Modifications to the core structure have a significant impact on activity, and these studies help in designing more potent and selective analogues. nih.gov The primary finding in the SAR of 3-Br-acivicin derivatives is the profound influence of stereochemistry on antimalarial activity. unimi.itnih.gov

The table below summarizes the antiplasmodial activity of different isomers, illustrating a key SAR finding.

| Compound Subclass | Stereochemistry | Antiplasmodial Activity (IC50 against P. falciparum) |

| Natural Isomers | (5S, αS) | Sub-micromolar (< 1 µM) |

| Unnatural Isomers | (5R, αR) | Moderate (1 < IC50 < 10 µM) |

This data clearly indicates that the "natural" (5S, αS) configuration is essential for high potency, a critical insight for the design of future derivatives.

Influence of the Bromine Atom on Biological Interactions

The bromine atom at the 3-position is not a passive substituent; it plays a pivotal role in the compound's mechanism of action. As a good leaving group, the bromine atom facilitates the covalent modification of target enzymes. unimi.it The mechanism involves a nucleophilic attack on the bromine-substituted carbon, leading to the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme. unimi.it

Comparative Biological Activity of Stereoisomers

Stereochemistry has a crucial and definitive impact on the biological activity of this compound analogues. unimi.itnih.gov Chiral natural products are typically biosynthesized as single enantiomers, and often only one stereoisomer exhibits the desired biological effect. unimi.it This principle holds true for 3-Br-acivicin and its derivatives.

In vitro studies on the antimalarial activity against P. falciparum demonstrated that isomers with the natural (5S, αS) configuration were significantly more active than their corresponding enantiomers and diastereoisomers. unimi.it The (5S, αS) isomers consistently showed sub-micromolar IC50 values, indicating high potency. unimi.it In contrast, the isomers with the (5R, αR) absolute configuration displayed only moderate antiplasmodial activity. unimi.it

The following table details the comparative activity of stereoisomers:

| Stereoisomer Configuration | Biological Activity against P. falciparum | Putative Mechanism for Differential Activity |

| (5S, αS) | High Potency (IC50 < 1 µM) | Efficient interaction with target enzyme (PfGAPDH) and potential stereoselective cellular uptake. unimi.itnih.gov |

| (5R, αR) | Moderate Potency (1 < IC50 < 10 µM) | Less efficient enzyme interaction and/or reduced cellular uptake. unimi.it |

| Other Diastereoisomers | Low to Moderate Potency | Varied efficiency in enzyme binding and/or cellular uptake. unimi.it |

These findings underscore the critical importance of controlling stereochemistry in the synthesis and development of biologically active agents based on the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromopiperazine-2,5-dione, and how can reaction yields be improved?

To synthesize this compound, a common approach involves bromination of the parent piperazine-2,5-dione scaffold. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) or HBr in a controlled environment to selectively introduce bromine at the 3-position .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while inert atmospheres prevent side reactions .

- Yield optimization : Adjust stoichiometry (1.1–1.3 eq. brominating agent) and reaction time (4–6 hrs at 0–25°C) to minimize over-bromination. Post-synthesis purification via column chromatography (CHCl/MeOH gradients) or recrystallization improves purity .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are effective?

Enantioselective synthesis requires asymmetric induction at the 3-position:

- Chiral catalysts : Use Pd-based catalysts with BINAP ligands for Suzuki-Miyaura couplings to install bromine stereoselectively .

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams during bromination, followed by cleavage to retain chirality .

- Resolution methods : CSP-HPLC with chiral stationary phases (e.g., Chiralpak IA) can separate enantiomers post-synthesis, as demonstrated for structurally similar diones .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structure?

Key methods include:

- H/C NMR : Identify deshielded protons near the bromine (δ 3.8–4.2 ppm for C-Br adjacent CH) and carbonyl carbons (δ 165–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 221.0 for CHBrNO) and isotopic patterns consistent with bromine .

- IR spectroscopy : Detect C=O stretches (~1700 cm) and C-Br vibrations (~650 cm) .

Advanced: How can researchers resolve contradictions between computational reactivity predictions and experimental outcomes for this compound?

Discrepancies often arise from solvation effects or transition-state stabilization not modeled in silico:

- Solvent corrections : Apply COSMO-RS or SMD models in DFT calculations to account for solvent polarity .

- Kinetic studies : Use stopped-flow NMR to compare experimental activation energies with computed barriers .

- Isotopic labeling : N or C labeling tracks unexpected reaction pathways (e.g., ring-opening) .

Basic: How should purity and stability of this compound be assessed under varying storage conditions?

- Purity analysis : LC-MS (254 nm) with C18 columns (MeCN/HO gradients) detects impurities ≤2% .

- Stability testing : Store at –20°C under argon; monitor degradation via TLC (R shifts) or H NMR over 30 days . Avoid aqueous buffers (pH >7) to prevent hydrolysis .

Advanced: What strategies enhance the bioactivity of this compound derivatives in drug design?

- Structure-activity relationship (SAR) : Introduce substituents at N1/N4 (e.g., aryl groups) to modulate 5-HT/SERT affinity, as seen in related diones .

- Conjugation : Link to tryptamine or indole moieties via amide bonds to improve anticancer activity (IC optimization via MTT assays) .

- Prodrug design : Mask carbonyl groups as esters to enhance membrane permeability .

Advanced: What crystallographic challenges arise with this compound, and how can X-ray diffraction resolve them?

- Crystal growth : Slow evaporation from EtOAc/hexane yields suitable single crystals. Bromine’s heavy atom effect aids phasing .

- Disorder mitigation : Cool crystals to 100 K and use SHELX for refinement. Deposit data in CCDC (e.g., CCDC 1407713 for analogous structures) .

Basic: What are common synthetic impurities in this compound, and how are they identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.